- Preparation of carboline carboxamide compounds as Btk kinase inhibitors, World Intellectual Property Organization, , ,
Cas no 920481-01-2 (5-Fluoro-2-formylbenzoic acid)

5-Fluoro-2-formylbenzoic acid structure
Nom du produit:5-Fluoro-2-formylbenzoic acid
Numéro CAS:920481-01-2
Le MF:C8H5FO3
Mégawatts:168.121906042099
MDL:MFCD11053106
CID:997822
PubChem ID:45157038
5-Fluoro-2-formylbenzoic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 5-Fluoro-2-formylbenzoic acid
- 5-fluoro-2-formyl-benzoic acid
- 2-FORMYL-5-FLUOROBENZOIC ACID
- ZRTCSMCEKXQYMJ-UHFFFAOYSA-N
- Benzoic acid, 5-fluoro-2-formyl-
- 5-Fluoro-2-formylbenzoic acid (ACI)
- 5-Fluoro-2-formylbenzoicacid
- 920481-01-2
- AKOS005209318
- SY047756
- EN300-320920
- CS-0045084
- DTXSID60669531
- BS-17841
- MFCD11053106
- SCHEMBL9983741
- DB-219501
- Z1198309556
-
- MDL: MFCD11053106
- Piscine à noyau: 1S/C8H5FO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4H,(H,11,12)
- La clé Inchi: ZRTCSMCEKXQYMJ-UHFFFAOYSA-N
- Sourire: O=CC1C(C(O)=O)=CC(F)=CC=1
Propriétés calculées
- Qualité précise: 168.02200
- Masse isotopique unique: 168.022
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 2
- Complexité: 193
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 54.4
- Le xlogp3: 1
Propriétés expérimentales
- Dense: 1.426
- Point d'ébullition: 327.6°C at 760 mmHg
- Point d'éclair: 151.9°C
- Indice de réfraction: 1.592
- Le PSA: 54.37000
- Le LogP: 1.33640
5-Fluoro-2-formylbenzoic acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-320920-2.5g |
5-fluoro-2-formylbenzoic acid |
920481-01-2 | 95.0% | 2.5g |
$231.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115724-100mg |
5-Fluoro-2-formylbenzoic acid |
920481-01-2 | 98% | 100mg |
¥132.00 | 2024-04-25 | |
eNovation Chemicals LLC | D755316-5g |
5-Fluoro-2-formylbenzoic acid |
920481-01-2 | 95+% | 5g |
$490 | 2023-09-04 | |
TRC | F199090-1000mg |
5-Fluoro-2-formylbenzoic acid |
920481-01-2 | 1g |
$ 580.00 | 2022-06-05 | ||
Apollo Scientific | PC501602-250mg |
5-Fluoro-2-formylbenzoic acid |
920481-01-2 | 99% | 250mg |
£46.00 | 2024-05-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115724-1g |
5-Fluoro-2-formylbenzoic acid |
920481-01-2 | 98% | 1g |
¥670.00 | 2024-04-25 | |
TRC | F199090-500mg |
5-Fluoro-2-formylbenzoic acid |
920481-01-2 | 500mg |
$ 365.00 | 2022-06-05 | ||
TRC | F199090-250mg |
5-Fluoro-2-formylbenzoic acid |
920481-01-2 | 250mg |
$ 220.00 | 2022-06-05 | ||
Apollo Scientific | PC501602-1g |
5-Fluoro-2-formylbenzoic acid |
920481-01-2 | 99% | 1g |
£114.00 | 2024-05-24 | |
Enamine | EN300-320920-10.0g |
5-fluoro-2-formylbenzoic acid |
920481-01-2 | 95.0% | 10.0g |
$819.0 | 2025-03-19 |
5-Fluoro-2-formylbenzoic acid Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Manganese oxide (MnO2) Solvents: Tetrahydrofuran ; 16 h, rt
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C
1.2 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
Référence
- Chiral 3-substituted isoindolinone compound, synthesis method and application thereof, China, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Benzene ; rt; overnight, 85 °C; 85 °C → rt
1.2 Solvents: Water ; rt → 100 °C; 1 h, 100 °C
1.2 Solvents: Water ; rt → 100 °C; 1 h, 100 °C
Référence
- Highly Enantioselective Synthesis of 2,3-Dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-ones via Catalytic Asymmetric Intramolecular Cascade Imidization-Nucleophilic Addition-LactamizationOrganic Letters, 2014, 16(24), 6366-6369,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 -78 °C; 3 - 4 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C
1.2 -78 °C; 3 - 4 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C
Référence
- Synthesis of 1-(3H)isobenzofuranone compounds by tin powder promoted cascade condensation reactionApplied Organometallic Chemistry, 2021, 35(7),,
Synthetic Routes 5
Conditions de réaction
Référence
- Intramolecular cascade cyclization via photogenerated N-amidyl radicals toward isoindolin-1-one/3,4-dihydroisoquinolin-1(2H)-one fused oxazinaneOrganic Chemistry Frontiers, 2023, 10(19), 4871-4877,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.2 -78 °C; -78 °C → rt; 6 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
1.2 -78 °C; -78 °C → rt; 6 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
Référence
- Structure-based design of potent human dihydroorotate dehydrogenase inhibitors as anticancer agentsMedChemComm, 2016, 7(7), 1441-1448,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C; 30 min, -78 °C
1.2 -78 °C; overnight, rt
1.2 -78 °C; overnight, rt
Référence
- Indium-Catalyzed C-F Bond Transformation through Oxymetalation/β-Fluorine Elimination to Access Fluorinated IsocoumarinsChemistry - A European Journal, 2021, 27(32), 8288-8294,
Synthetic Routes 8
Conditions de réaction
1.1 Solvents: Tetrahydrofuran ; rt → -78 °C
1.2 Reagents: Butyllithium Solvents: Hexane ; -78 °C; 0.5 h, -78 °C
1.3 2 h, -78 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Butyllithium Solvents: Hexane ; -78 °C; 0.5 h, -78 °C
1.3 2 h, -78 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Référence
- Chiral Phosphoric Acid Catalyzed Asymmetric Ugi Reaction by Dynamic Kinetic Resolution of the Primary Multicomponent AdductAngewandte Chemie, 2016, 55(17), 5282-5285,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, 0 °C
Référence
- Preparation of piperidinedione derivatives as E3 enzyme ligand of PROTAC compounds, World Intellectual Property Organization, , ,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Référence
- Preparation of piperidinedione derivative having targeted protein ligands for treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 30 min, -78 °C
1.2 rt; 3 - 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 rt; 3 - 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Référence
- Synthesis of chiral isoindolinones via asymmetric propargylation/lactamization cascadeTetrahedron Letters, 2018, 59(16), 1564-1567,
Synthetic Routes 12
Conditions de réaction
Référence
- Application of thiazole derivative in treatment of nonlymphocytic leukemia, World Intellectual Property Organization, , ,
5-Fluoro-2-formylbenzoic acid Raw materials
- 5-Fluoro-2-(hydroxymethyl)benzoic acid
- 6-fluoro-1,3-dihydro-2-benzofuran-1-one
- 2-Bromo-5-fluorobenzoic acid
- Methyl 5-fluoro-2-formylbenzoate
5-Fluoro-2-formylbenzoic acid Preparation Products
5-Fluoro-2-formylbenzoic acid Littérature connexe
-
1. Book reviews
-
T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
920481-01-2 (5-Fluoro-2-formylbenzoic acid) Produits connexes
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:920481-01-2)5-Fluoro-2-formylbenzoic acid

Pureté:99%
Quantité:5g
Prix ($):400.0